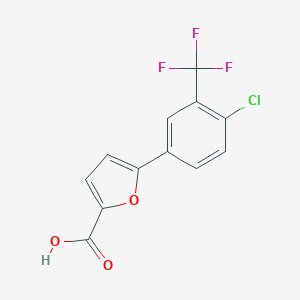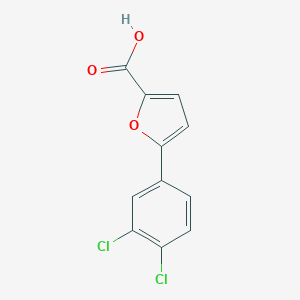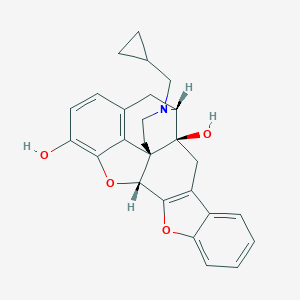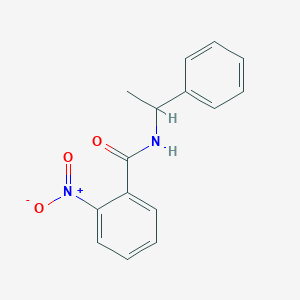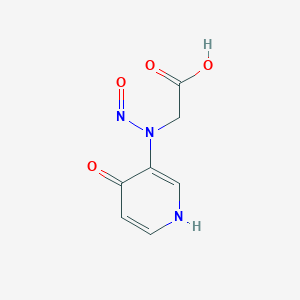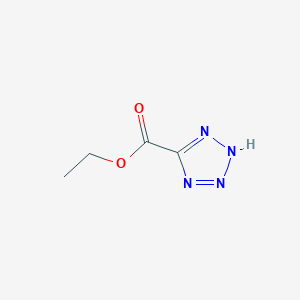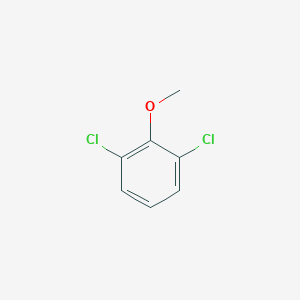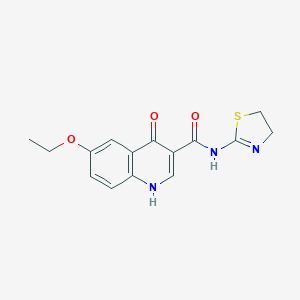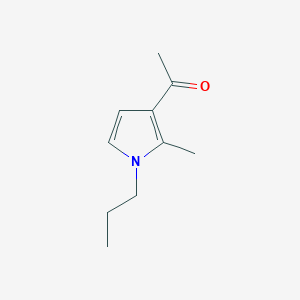
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a potent stimulant that has gained popularity as a recreational drug due to its euphoric and psychoactive effects. However, it has also been the subject of scientific research due to its potential applications in medicine and neuroscience.
Mecanismo De Acción
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This results in an increase in the levels of these neurotransmitters, leading to the euphoric and stimulant effects associated with the drug.
Efectos Bioquímicos Y Fisiológicos
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been shown to have a range of biochemical and physiological effects. These include increased heart rate and blood pressure, hyperthermia, and changes in the levels of various hormones and neurotransmitters in the brain. Additionally, 1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been shown to have neurotoxic effects, leading to the degeneration of neurons in certain areas of the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been used extensively in laboratory experiments due to its potent effects on the central nervous system. However, its use is limited by its potential neurotoxicity and the risk of addiction and abuse. Additionally, the variability of effects between different individuals and strains of animals can make it difficult to draw definitive conclusions from experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone. These include further investigations into its potential therapeutic applications, such as its use in the treatment of mood disorders and neurodegenerative diseases. Additionally, research into the neurotoxic effects of the drug and its potential for addiction and abuse is needed to better understand the risks associated with its use. Finally, the development of new and more effective treatments for addiction to 1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone and other synthetic cathinones is an important area of research.
Métodos De Síntesis
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone can be synthesized through various methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The most common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and isopropylamine in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, and it has been suggested as a potential treatment for depression, anxiety, and other mood disorders. Additionally, 1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been investigated for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
112722-70-0 |
|---|---|
Nombre del producto |
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-(2-methyl-1-propylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-4-6-11-7-5-10(8(11)2)9(3)12/h5,7H,4,6H2,1-3H3 |
Clave InChI |
ZJRRVDRNOOTDGI-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC(=C1C)C(=O)C |
SMILES canónico |
CCCN1C=CC(=C1C)C(=O)C |
Sinónimos |
Ethanone, 1-(2-methyl-1-propyl-1H-pyrrol-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



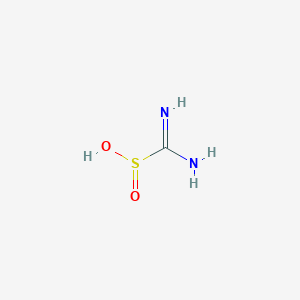
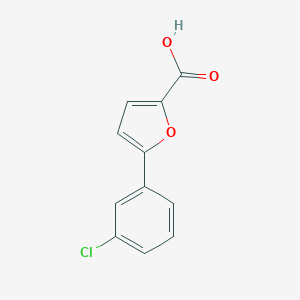
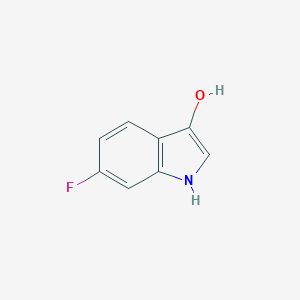
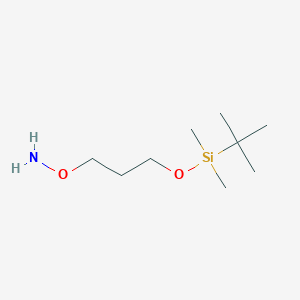
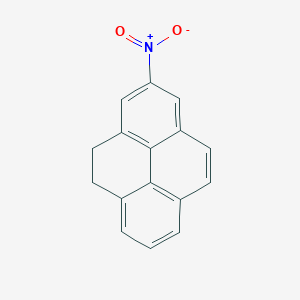
![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)
